molecular formula C14H14N4O4S B2477678 Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-45-9

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2477678
CAS RN: 946236-45-9
M. Wt: 334.35
InChI Key: ZFZPEPDQHKPUAC-UHFFFAOYSA-N
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Description

“Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a thiazole ring substituted with various groups. The carbamoylphenylamino group might contribute to the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used or stored. Thiazoles can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the substituent groups and the overall shape and charge distribution of the molecule .

Scientific Research Applications

1. Role in Compulsive Food Consumption and Eating Disorders

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, as part of the SB-649868 compound, has been investigated for its role in modulating feeding, arousal, stress, and drug abuse through the antagonism of orexin receptors (OX1R and OX2R). Research suggests that SB-649868's selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating (BE) and possibly other eating disorders with a compulsive component. The study highlighted that SB-649868 selectively reduced BE for highly palatable food without affecting standard food pellet intake in female rats, indicating a major role of OX1R mechanisms in BE (Piccoli et al., 2012).

2. Metabolic Pathways and Pharmacokinetics

The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were studied to understand its pharmacokinetic profile for the treatment of insomnia. The study provided detailed insights into the elimination pathways, half-life, and principal circulating components in plasma, contributing valuable information for its pharmacological development (Renzulli et al., 2011).

3. Anti-inflammatory and Anticonvulsant Properties

Compounds structurally similar to Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate have shown promising results as anti-inflammatory agents, highlighting the therapeutic potential of such molecules in treating inflammatory conditions. For instance, certain thiazolyl/oxazolyl formazanyl indoles demonstrated moderate to good anti-inflammatory activity against carrageenan-induced oedema in albino rats (Singh, Bhati, & Kumar, 2008). Similarly, thiazolidine derivatives carrying pharmacophores essential for anticonvulsant activity were synthesized and showed promising results in vivo, indicating the potential of these compounds in treating convulsive disorders (Siddiqui et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended for use as a drug or other biologically active substance .

properties

IUPAC Name

methyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-22-14(21)18-13-16-8(7-23-13)6-11(19)17-10-5-3-2-4-9(10)12(15)20/h2-5,7H,6H2,1H3,(H2,15,20)(H,17,19)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPEPDQHKPUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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